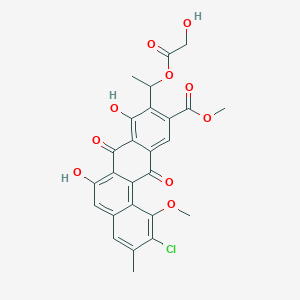

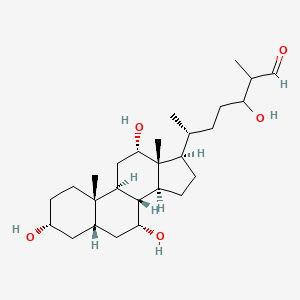

3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

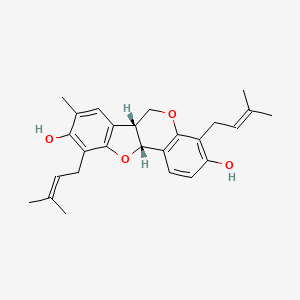

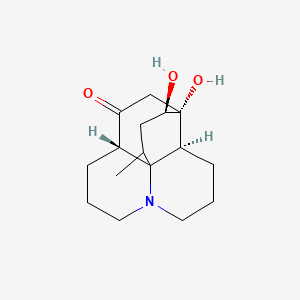

3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-al is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid, a 26-oxo steroid and a steroid aldehyde. It has a role as a bile acid metabolite.

Aplicaciones Científicas De Investigación

Synthesis in Bile Acid Biosynthesis

The compound 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al and its derivatives have been used in studies related to bile acid biosynthesis. For instance, the synthesis of coenzyme A esters of this compound and similar derivatives has been significant for understanding the beta-oxidation process in bile acid biosynthesis (Kurosawa et al., 2001).

Role in Cholic Acid Biosynthesis

Studies have shown the importance of various derivatives of 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al in cholic acid biosynthesis. These include the conversion of related compounds by liver microsomes into key intermediates in the biosynthetic pathway of cholic acid (Cheng et al., 1977).

Synthesis of Biological Precursors

The synthesis of biological precursors of cholic acid, including compounds related to this compound, has been an area of focus. This includes studying the conversion processes and the intermediates formed in the synthesis of cholic acid (Dayal et al., 1978).

Application in Understanding Metabolic Disorders

Studies on the metabolism of compounds similar to this compound have provided insights into metabolic disorders. For example, research on the metabolism of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid in siblings with cholestasis due to intrahepatic bile duct anomalies has contributed to understanding certain inborn errors in cholic acid synthesis (Hanson et al., 1975).

Studies in Bile Salt Biosynthesis

Research on the synthesis of related compounds and their metabolism in liver microsomes has provided valuable insights into the biosynthesis of bile salts. This includes the study of stereospecific side-chain hydroxylations of related compounds in bile acid biosynthesis (Shefer et al., 1978).

Comparative Studies in Bile Salts

Further research has involved the comparative study of bile salts, identifying new types of bile salts in different species. This includes studying variations and structural differences in bile salts across various species (Haslewood & Tökes, 1972).

Propiedades

Fórmula molecular |

C27H46O5 |

|---|---|

Peso molecular |

450.7 g/mol |

Nombre IUPAC |

(6R)-3-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |

InChI |

InChI=1S/C27H46O5/c1-15(5-8-22(30)16(2)14-28)19-6-7-20-25-21(13-24(32)27(19,20)4)26(3)10-9-18(29)11-17(26)12-23(25)31/h14-25,29-32H,5-13H2,1-4H3/t15-,16?,17+,18-,19-,20+,21+,22?,23-,24+,25+,26+,27-/m1/s1 |

Clave InChI |

MZWYIFQIBJLCBI-OYYINRPOSA-N |

SMILES isomérico |

C[C@H](CCC(C(C)C=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canónico |

CC(CCC(C(C)C=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

](/img/structure/B1263058.png)

![1-((2,6-Difluorophenyl)sulfonyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B1263068.png)